An In-Depth Technical Guide to (5-Bromo-2-fluorophenyl)trimethylsilane for Researchers and Drug Development Professionals
An In-Depth Technical Guide to (5-Bromo-2-fluorophenyl)trimethylsilane for Researchers and Drug Development Professionals
Introduction: Strategic Value of a Fluorinated Aryl Silane Building Block
(5-Bromo-2-fluorophenyl)trimethylsilane, bearing the Chemical Abstracts Service (CAS) registry number 1257793-01-3 , is a halogenated aryltrimethylsilane that serves as a versatile and strategic building block in modern organic synthesis.[1] Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trimethylsilyl group on a benzene ring, offers medicinal chemists and process scientists a powerful tool for the regioselective construction of complex molecular architectures. The strategic placement of these functionalities allows for orthogonal chemical manipulations, making it a valuable intermediate in the synthesis of high-value compounds, particularly in the realm of drug discovery.
The incorporation of fluorine into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] The bromine atom provides a handle for a wide array of cross-coupling reactions, while the trimethylsilyl group can be leveraged for various transformations, including ipso-substitution and as a directing group. This guide provides an in-depth overview of the properties, synthesis, reactivity, and applications of (5-Bromo-2-fluorophenyl)trimethylsilane, with a focus on its practical utility for researchers in the pharmaceutical sciences.
Physicochemical Properties
While detailed experimental data for (5-Bromo-2-fluorophenyl)trimethylsilane is not extensively published, its key physicochemical properties can be predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| CAS Number | 1257793-01-3 | [1] |
| Molecular Formula | C₉H₁₂BrFSi | Calculated |
| Molecular Weight | 247.18 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes) | Inferred from similar compounds |
Synthesis of (5-Bromo-2-fluorophenyl)trimethylsilane: A Directed Metalation Approach
The most logical and efficient synthetic route to (5-Bromo-2-fluorophenyl)trimethylsilane involves the directed ortho-metalation of 1-bromo-4-fluorobenzene. The fluorine atom is a modest ortho-directing group for lithiation, and the presence of the bromine atom at the para position influences the regioselectivity of this reaction.
Causality Behind the Synthetic Strategy
The synthetic approach hinges on the principle of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. In the case of 1-bromo-4-fluorobenzene, the fluorine atom, being more electronegative than carbon, increases the acidity of the adjacent ortho protons. Strong lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can selectively deprotonate the position ortho to the fluorine atom.[4][5] This generates a key intermediate, (5-bromo-2-fluorophenyl)lithium, which can then be trapped with an appropriate electrophile. For the synthesis of the target compound, chlorotrimethylsilane is the electrophile of choice.
Experimental Protocol: Synthesis via Directed ortho-Metalation
The following is a detailed, step-by-step methodology for the synthesis of (5-Bromo-2-fluorophenyl)trimethylsilane, adapted from established procedures for the lithiation of 1-bromo-4-fluorobenzene and subsequent quenching with electrophiles.[4][6]
Materials:
-
1-Bromo-4-fluorobenzene
-
Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)
-
Anhydrous tetrahydrofuran (THF)
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for anhydrous reactions (e.g., oven-dried, three-necked round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel under an inert atmosphere.
-
Formation of the Lithium Amide Base (if not commercially available as a solution): In the reaction flask, prepare a solution of LDA or LiTMP by adding the corresponding amine to a solution of n-butyllithium in an appropriate solvent (e.g., THF, hexanes) at a low temperature (typically -78 °C).
-
Litiation: Cool the solution of the lithium amide base in anhydrous THF to -78 °C. To this, add a solution of 1-bromo-4-fluorobenzene in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1-2 hours to ensure complete formation of the (5-bromo-2-fluorophenyl)lithium intermediate.
-
Silylation (Electrophilic Quench): To the cold solution of the aryllithium intermediate, add chlorotrimethylsilane dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure (5-Bromo-2-fluorophenyl)trimethylsilane.
Caption: Key reactivity pathways of (5-Bromo-2-fluorophenyl)trimethylsilane.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated and silylated aromatic compounds are important scaffolds in the development of new therapeutic agents. [2][3]While specific examples detailing the use of (5-Bromo-2-fluorophenyl)trimethylsilane in drug synthesis are not widely reported in publicly accessible literature, its structural motifs are present in various biologically active molecules. This building block is particularly valuable for:
-
Fragment-Based Drug Discovery (FBDD): As a well-defined, trifunctional fragment, it can be used to explore chemical space and identify initial hits against biological targets.
-
Lead Optimization: The orthogonal reactivity allows for systematic modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The introduction of the 5-bromo-2-fluorophenyl moiety can enhance binding interactions and improve metabolic stability.
-
Synthesis of Complex Heterocycles: It can serve as a precursor for the synthesis of complex heterocyclic systems, which are prevalent in many drug classes.
The ability to sequentially or selectively react the bromine and trimethylsilyl groups provides a powerful strategy for building molecular complexity from a relatively simple starting material.
Safety and Handling
As with all halogenated organic compounds and organosilanes, (5-Bromo-2-fluorophenyl)trimethylsilane should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [4][7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Inhalation: Avoid inhaling vapors or mists.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(5-Bromo-2-fluorophenyl)trimethylsilane is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its trifunctional nature allows for a high degree of control over molecular design and enables the efficient construction of complex, fluorinated aromatic compounds. The synthetic route via directed ortho-metalation of 1-bromo-4-fluorobenzene provides a reliable method for its preparation. A thorough understanding of its reactivity is key to leveraging its full potential in the synthesis of novel therapeutic agents. As the demand for sophisticated and highly functionalized building blocks in medicinal chemistry continues to grow, the importance of reagents like (5-Bromo-2-fluorophenyl)trimethylsilane is set to increase.
References
- Google Patents. (n.d.). Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
- Schlosser, M. (2006).
-
C.P.A. Chem Ltd. (2019, June 6). Safety data sheet. Retrieved February 16, 2026, from [Link].
-
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link].
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link].
-
ResearchGate. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved February 16, 2026, from [Link].
-
Airgas. (2015, June 25). SAFETY DATA SHEET. Retrieved February 16, 2026, from [Link].
-
Infoscience. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved February 16, 2026, from [Link].
- Choi, H. D., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 843.
-
Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved February 16, 2026, from [Link].
-
ResearchGate. (2017, March 28). Current and emerging applications of fluorine in medicinal chemistry. Retrieved February 16, 2026, from [Link].
-
Chemcd. (n.d.). 2-(5-bromo-2-fluorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile. Retrieved February 16, 2026, from [Link].
-
PubChem. (n.d.). (5-Bromo-3-ethyl-2-fluorophenyl)trimethylsilane. Retrieved February 16, 2026, from [Link].
-
ResearchGate. (2025, August 7). Reagents and synthetic methods 34. A new synthesis of bromotrimethylsilane and its use in the synthesis of azidotrimethylsilane, isocyanatotrimethylsilane and cyanotrimethylsilane. Retrieved February 16, 2026, from [Link].
-
Organic Syntheses. (n.d.). (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Retrieved February 16, 2026, from [Link].
-
Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 16, 2026, from [Link].
-
GlobalChemMall. (n.d.). (3-bromo-2-fluorophenyl)-trimethylsilane. Retrieved February 16, 2026, from [Link].
-
PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved February 16, 2026, from [Link].
- Google Patents. (n.d.). Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
-
MDPI. (2025, November 26). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Retrieved February 16, 2026, from [Link].
-
PubChem. (n.d.). 5-Bromo-2-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)thiophene. Retrieved February 16, 2026, from [Link].
-
PubChemLite. (n.d.). (5-bromo-2-fluorophenyl)methanesulfonyl chloride (C7H5BrClFO2S). Retrieved February 16, 2026, from [Link].
-
NIST WebBook. (n.d.). 5-bromo-2-methyloctane. Retrieved February 16, 2026, from [Link].
- Royal Society of Chemistry. (2021). Dynamics of photoexcited 5-bromouracil and 5-bromo-2′-deoxyuridine studied by extreme ultraviolet time-resolved photoelectron spectroscopy in liquid flat jets. Chemical Science, 12(3), 1016-1027.
-
MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved February 16, 2026, from [Link].
-
Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved February 16, 2026, from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. ossila.com [ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
